molecular formula C11H12O4 B168401 3-[3-(Methoxycarbonyl)phenyl]propanoic acid CAS No. 111376-50-2

3-[3-(Methoxycarbonyl)phenyl]propanoic acid

Cat. No. B168401
M. Wt: 208.21 g/mol
InChI Key: OFPPVELHHQODQJ-UHFFFAOYSA-N
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Patent
US04845110

Procedure details

A solution of 3-methoxycarbonyl-cinnamic acid (15.0 g) and sodium carbonate (7.7 g) in water (200 ml) was hydrogenated at 50 psi over 10% palladium on charcoal (0.5 g) for 1.5 hours. The catalyst was filtered off and the filtrate was acidified with 2M hydrochloric acid to precipitate the product as a white solid, m.p. 81° C.
Name
3-methoxycarbonyl-cinnamic acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][CH:15]=1)[CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[O:4].C(=O)([O-])[O-].[Na+].[Na+]>O.[Pd]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:13]=[CH:14][CH:15]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
3-methoxycarbonyl-cinnamic acid
Quantity
15 g
Type
reactant
Smiles
COC(=O)C=1C=C(C=CC(=O)O)C=CC1
Name
Quantity
7.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
to precipitate the product as a white solid, m.p. 81° C.

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C=C(C=CC1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.